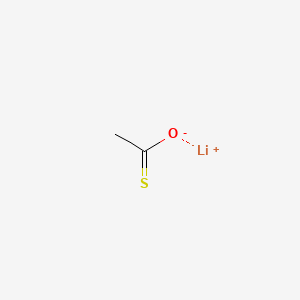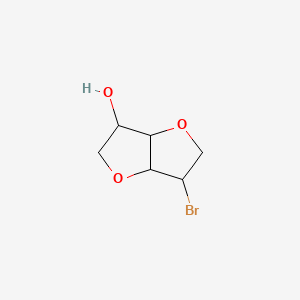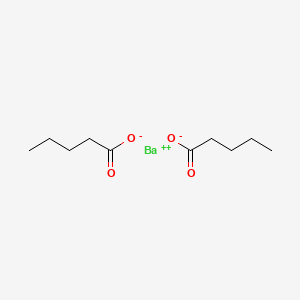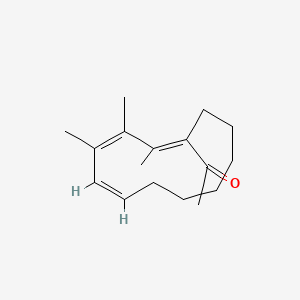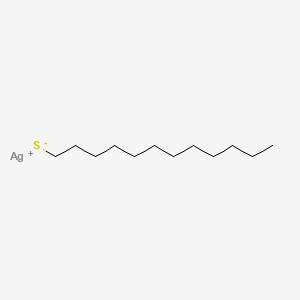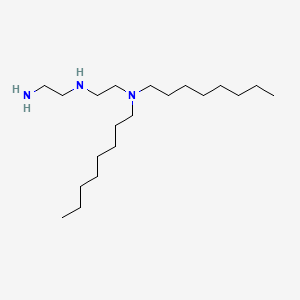
Iron, isotope of mass 51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-51 is a radioactive isotope of iron with the symbol (^{51}\text{Fe}). It has an atomic number of 26 and a mass number of 51. This isotope is known for its short half-life of approximately 305 milliseconds, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron-51 is typically produced through nuclear reactions. One common method involves bombarding cobalt-51 with protons in a cyclotron, resulting in the formation of iron-51 through a (p,n) reaction. The reaction conditions require high-energy protons and a controlled environment to ensure the desired isotope is produced efficiently .
Industrial Production Methods: Due to its short half-life, iron-51 is not produced on an industrial scale. Instead, it is synthesized in specialized nuclear research facilities equipped with cyclotrons or other particle accelerators. The production process involves precise control of reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Iron-51, like other iron isotopes, can undergo various chemical reactions, including oxidation, reduction, and complexation. due to its short half-life, these reactions are often studied in a controlled laboratory setting.
Common Reagents and Conditions:
Oxidation: Iron-51 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Complexation: Iron-51 can form complexes with ligands such as ethylenediaminetetraacetic acid (EDTA) or cyanide ions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-51 can produce iron(III) oxide, while reduction can yield iron(II) compounds .
Scientific Research Applications
Iron-51 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Iron-51 is used as a tracer isotope to study reaction mechanisms and kinetics.
Biology: In biological research, iron-51 is used to investigate iron metabolism and transport within living organisms.
Medicine: Iron-51 is employed in medical research to study iron-related disorders such as anemia.
Mechanism of Action
The mechanism of action of iron-51 is primarily related to its radioactive decay. As it decays, iron-51 emits beta particles and gamma rays, which can be detected and measured. This property makes it valuable as a tracer in various scientific studies. The molecular targets and pathways involved depend on the specific application, such as tracking iron transport in biological systems or studying reaction mechanisms in chemistry .
Comparison with Similar Compounds
Iron-51 can be compared with other iron isotopes and similar radioactive tracers:
Iron-55: Another radioactive isotope of iron with a longer half-life of approximately 2.7 years.
Manganese-51: A similar isotope with the same mass number but different chemical properties.
Iron-51’s uniqueness lies in its short half-life, making it suitable for rapid, real-time studies where quick decay is advantageous. Its applications are limited by its short-lived nature, but it provides valuable insights in specific research contexts .
Properties
CAS No. |
14092-79-6 |
|---|---|
Molecular Formula |
Fe |
Molecular Weight |
50.95686 g/mol |
IUPAC Name |
iron-51 |
InChI |
InChI=1S/Fe/i1-5 |
InChI Key |
XEEYBQQBJWHFJM-FTXFMUIASA-N |
Isomeric SMILES |
[51Fe] |
Canonical SMILES |
[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


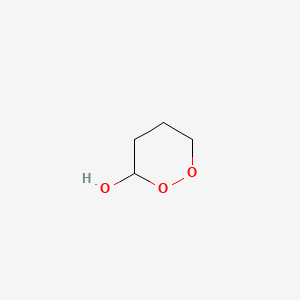
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
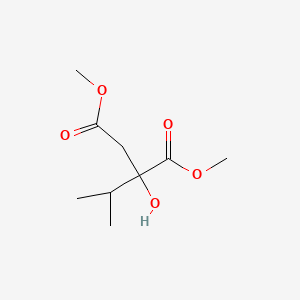
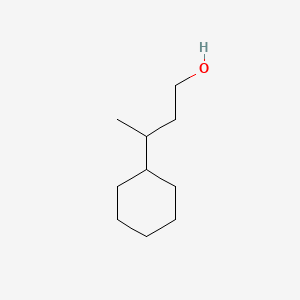

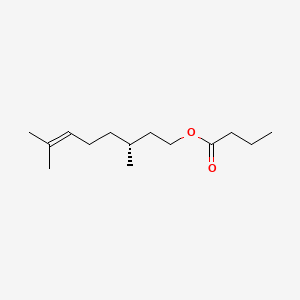
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
